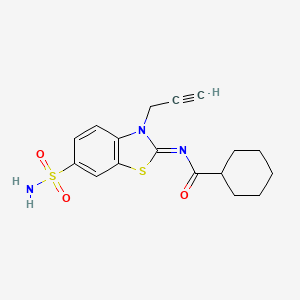

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

Description

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is a benzothiazole-derived compound featuring a sulfamoyl substituent at the 6-position, a prop-2-ynyl group at the 3-position, and a cyclohexanecarboxamide moiety. Benzothiazoles are heterocyclic systems known for their diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties. The sulfamoyl group enhances bioactivity by mimicking natural sulfonamide-based enzyme inhibitors, while the prop-2-ynyl group may contribute to improved metabolic stability and binding affinity through alkyne-mediated interactions. The cyclohexanecarboxamide moiety likely influences solubility and conformational rigidity .

Properties

IUPAC Name |

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h1,8-9,11-12H,3-7,10H2,(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIYXYUIZKHAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against drug-resistant strains of bacteria. Its mechanism appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis and death .

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties. It has been tested against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). Results from two-dimensional (2D) and three-dimensional (3D) assays reveal that it inhibits cell proliferation effectively:

| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

The compound's ability to induce apoptosis in cancer cells has been linked to its interference with critical signaling pathways involved in cell division .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The sulfamoyl group interacts with key enzymes involved in bacterial metabolism and cancer cell proliferation.

- DNA Interaction : Studies suggest that similar compounds bind to DNA, disrupting replication and transcription processes .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in tumor cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Antimicrobial Studies : A study reported its effectiveness against E. coli and S. aureus, with notable activity against resistant strains.

- Antitumor Efficacy : In a comparative study with standard chemotherapeutics like doxorubicin, the compound showed comparable efficacy while exhibiting lower cytotoxicity towards normal cells (MRC-5 fibroblasts) .

- Pharmacokinetic Properties : Ongoing research aims to elucidate the pharmacokinetics and bioavailability of this compound to optimize its therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity. Below is a comparative analysis:

Benzothiazole Derivatives

- Compound A: N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (, compound 8) Structure: Shares the cyclohexanecarboxamide group but lacks the benzothiazole core. The 4-chlorophenyl and hydroxyl groups replace the sulfamoyl and prop-2-ynyl moieties. Bioactivity: Exhibits moderate antioxidant activity in DPPH assays (IC₅₀ ≈ 45 µM) due to hydroxyl radical scavenging .

Compound B : N-(3-prop-2-ynyl-6-nitro-1,3-benzothiazol-2-ylidene)acetamide

Sulfonamide/Sulfamoyl Analogs

Compound C : N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (, compound 4)

- Structure : Contains a hydroxycarbamoyl group instead of sulfamoyl. The cyclohexane methylamide group mirrors the carboxamide in the target compound.

- Bioactivity : Hydroxycarbamoyl derivatives show iron-chelating properties (ferrozine assay: 78% inhibition at 50 µM), useful in treating iron-overload disorders .

Compound D : N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (, compound 10)

Heterocyclic Systems with Alkyne Substituents

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Key Observations :

Sulfamoyl vs. Nitro Groups : The sulfamoyl group in the target compound reduces cytotoxicity compared to nitro analogs while retaining antimicrobial efficacy .

Prop-2-ynyl Role : Alkyne substituents enhance membrane permeability, as seen in Compound B and the target compound .

Cyclohexanecarboxamide : Improves pharmacokinetic profiles by balancing hydrophobicity and solubility, a feature shared with Compound C .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. Key steps include:

- Sulfamoylation : Introducing the sulfamoyl group at position 6 using sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .

- Propargylation : Attaching the prop-2-ynyl group at position 3 via nucleophilic substitution with propargyl bromide, catalyzed by K₂CO₃ in acetonitrile at reflux .

- Cyclohexanecarboxamide Formation : Condensation of the intermediate with cyclohexanecarboxylic acid chloride in dichloromethane, using triethylamine as a base .

- Yield Optimization : Reaction parameters (e.g., solvent polarity, temperature gradients) should be systematically varied using Design of Experiments (DOE) to maximize purity (>95% by HPLC) and yield (target >70%) .

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and disorder using SHELXL (e.g., full-molecule disorder observed in analogous cyclohexanecarboxamide derivatives ). Refinement protocols should account for anisotropic displacement parameters .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals include the sulfamoyl NH₂ (δ ~6.5 ppm) and cyclohexane carboxamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., PC-3 prostate cancer cells) at 1–100 μM concentrations. Compare IC₅₀ values with structurally related benzothiazoles .

- Receptor Binding Studies : Radioligand displacement assays (e.g., androgen receptor binding, given structural similarities to cyclohexanecarboxamide derivatives targeting FKBP52 ).

Advanced Research Questions

Q. How can polymorphism in the crystalline form of this compound be systematically addressed?

- Methodological Answer :

- Crystallization Screens : Test solvent/antisolvent combinations (e.g., ethanol/water, DMSO/ethyl acetate) to isolate polymorphs. Monitor using PXRD and DSC .

- Disorder Modeling : For X-ray data, refine occupancies of disordered components (e.g., cyclohexane chair conformers) using constraints in SHELXL .

Q. What strategies are effective for analyzing contradictory bioactivity data across similar derivatives?

- Methodological Answer :

- SAR Studies : Compare substituent effects (e.g., sulfamoyl vs. methylsulfonyl groups) on potency using multivariate regression. For example, sulfamoyl groups in benzothiazoles enhance solubility but may reduce membrane permeability .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., prop-2-ynyl oxidation) contributing to variability in in vivo efficacy .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic pathways. Prioritize modifications at metabolically labile sites (e.g., prop-2-ynyl substitution) .

- QSAR Modeling : Train models on analogous benzothiazole carboxamides to correlate logP, polar surface area, and bioavailability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for analogous compounds?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, reagent purity) from literature protocols. For example, propargylation efficiency varies with bromide source quality .

- Byproduct Identification : Use LC-MS to detect side products (e.g., over-sulfamoylation) and adjust stoichiometry (e.g., limit sulfamoyl chloride to 1.1 eq) .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.